Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Overview
Description
“Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate” is a chemical compound with the molecular formula C14H18O7 . It has an average mass of 298.289 Da and a monoisotopic mass of 298.105255 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two oxiranylmethyl groups attached to a 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate core . The structure is also available as a 3D model .Physical And Chemical Properties Analysis
The compound has a molecular weight of 298.289 Da . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Photo-patternable Cross-Linked Epoxy System
Huh et al. (2009) synthesized bis(2-(oxiran-2-ylmethyl)-1,3-dioxoisoindolin-5-yl) carbonate and related polymers for developing a novel photo-patternable cross-linked epoxy system. This system is applicable in patternable bottom antireflective coating materials for deep UV lithography due to its high reflective index and absorption at 248 nm (Huh et al., 2009).
Potential Antitumor Agents
Anderson, Dewey, and Mulumba (1979) explored derivatives and analogues of 2,3-bis(hydroxymethyl)-7-oxabicyclo[2.2.1]hept-2-ene for their potential as antitumor agents. One compound, dimethyl 2,3-bis(acetoxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-5,6-dicarboxylate, showed significant potency in leukemia L1210 tissue culture assay (Anderson, Dewey, & Mulumba, 1979).
Synthesis of Polyfunctional and Heterocyclic Compounds
Sedenkova et al. (2022) studied the synthesis of novel spirocyclic bis(oxiranes) containing cyclooctane core. These compounds are crucial in organic chemistry and drug design for the regio- and stereoselective synthesis of polyfunctional and heterocyclic compounds (Sedenkova et al., 2022).
Reactivity Pattern of Bis(propargyloxy)Disulfides
Braverman et al. (2011) prepared substituted bis(propargyloxy) disulfides, exploring their reactivity and identifying novel product types such as dithiabicyclo[3.1.1]heptan-2-one 6-oxide derivatives. These findings are significant for understanding tandem rearrangements and cyclizations in organic synthesis (Braverman, Pechenick-Azizi, Gottlieb, & Sprecher, 2011).
Living Ring-Opening Metathesis Polymerizations
Perrott and Novak (1996) conducted living ring-opening metathesis polymerizations of bis(phenylmethyl) cis-cyclobutene-3,4-dicarboxylate and cis-3,4-bis(2-oxa-3-phenylpropyl)cyclobutene. These polymerizations are significant in developing materials with blocks bearing protic functionalities (Perrott & Novak, 1996).
Synthesis of Novel Zinc(II) Macrocyclic Schiff-Base Complexes
Keypour, Khanmohammadi, Wainwright, and Taylor (2003) synthesized heptadentate Zn(II) macrocyclic bis(pendant donor) Schiff-base complexes, which are important in coordination chemistry and potentially in catalysis (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003).
Diels-Alder Reaction with Quinones
Suzuki, Kubomura, and Takayama (1991) conducted Diels-Alder reactions with 4, 6-dihydrothieno[3, 4-c]furan-5, 5-dioxide and quinones, synthesizing quinone-annelated 2, 3-bis(methylene)-7-oxabicyclo[2.2.1]heptanes. These reactions are pivotal for synthesizing building blocks for antineoplastic antibiotics (Suzuki, Kubomura, & Takayama, 1991).
Enantioselective Sulfinate Elimination Reaction
Jones, Simpkins, and Giblin (1998) used a novel enantioselective sulfinate elimination reaction in the asymmetric synthesis of epibatidine, highlighting an innovative approach in organic synthesis (Jones, Simpkins, & Giblin, 1998).
properties
IUPAC Name |
bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c15-13(19-5-7-3-17-7)9-1-11-12(21-11)2-10(9)14(16)20-6-8-4-18-8/h7-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZGNPZZAICLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC2C1O2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36595-37-6 | |
Record name | 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid, 3,4-bis(2-oxiranylmethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36595-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30528005 | |
Record name | Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
CAS RN |
25293-64-5 | |
Record name | Bis[(oxiran-2-yl)methyl] 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30528005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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